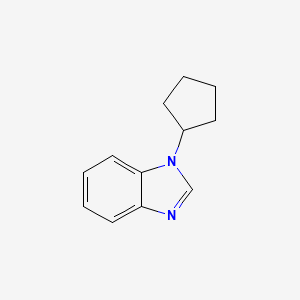

1-cyclopentyl-1H-1,3-benzodiazole

Description

Overview of Heterocyclic Nitrogen Compounds in Contemporary Chemical Research

Nitrogen-containing heterocyclic compounds are a cornerstone of contemporary chemical science, playing an indispensable role in medicinal chemistry, materials science, and agrochemicals. nih.govenpress-publisher.com These cyclic organic molecules, which incorporate at least one nitrogen atom within their ring structure, are prevalent in a vast array of natural products, including alkaloids, vitamins, and nucleic acids. nih.gov Their structural diversity and the unique chemical properties imparted by the nitrogen heteroatom—such as basicity and the ability to form hydrogen bonds—make them ideal scaffolds for the design of new functional molecules. nih.govichem.md In pharmaceutical research, it is estimated that over 75% of FDA-approved drugs feature a nitrogen-containing heterocyclic moiety, highlighting their profound impact on human health. ichem.md Researchers continuously explore novel synthetic routes and applications for these compounds, driven by their wide-ranging biological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

The 1H-1,3-Benzodiazole Framework in Advanced Organic Synthesis

The 1H-1,3-benzodiazole, commonly known as benzimidazole (B57391), is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring. nih.gov This framework is of significant interest in advanced organic synthesis due to its structural similarity to naturally occurring purines, allowing it to interact with various biological systems. nih.gov The benzimidazole core is a versatile building block, and its synthesis has been the subject of extensive research. nih.govenpress-publisher.com Traditional methods often involve the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde, a reaction that has been refined over the years using various catalysts and conditions to improve yields and sustainability. researchgate.netgoogle.com Modern synthetic strategies employ metal catalysts, nano-catalysts, and green chemistry principles, such as microwave-assisted synthesis, to construct the benzimidazole ring system efficiently. ichem.mdlookchem.com The stability of the benzimidazole ring and the ease with which it can be functionalized at various positions make it a privileged scaffold in the development of new therapeutic agents and functional materials. researchgate.net

Significance of N-Substitution in Benzodiazole Derivatives

The substitution at one of the nitrogen atoms of the benzimidazole ring, known as N-substitution, is a critical strategy for modulating the physicochemical and biological properties of the resulting derivatives. google.comnist.gov Introducing a substituent, such as an alkyl or aryl group, at the N-1 position can significantly influence the molecule's solubility, lipophilicity, and steric profile. These modifications are crucial in drug design as they affect how the molecule interacts with biological targets, its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

For instance, the N-alkylation of benzimidazoles is a common synthetic step to create a diverse library of compounds for screening purposes. google.comnist.gov The nature of the N-substituent can fine-tune the electronic environment of the benzimidazole ring system, thereby altering its reactivity and biological activity. Research has shown that varying the N-substituent can lead to compounds with a wide spectrum of pharmacological effects, including potent antiviral, antiparasitic, and anticancer activities. nih.govnih.gov The addition of a cyclopentyl group, as in 1-cyclopentyl-1H-1,3-benzodiazole, introduces a non-polar, cyclic alkyl moiety that can enhance binding to hydrophobic pockets in target proteins.

Properties and Synthesis of this compound

The compound this compound is a classic example of an N-substituted benzimidazole. While specific, dedicated research on this exact molecule is limited, its chemical characteristics and synthesis can be understood from the extensive body of knowledge on N-alkylated benzimidazoles.

The primary method for synthesizing this compound is through the N-alkylation of the parent benzimidazole. This reaction typically involves treating benzimidazole with a cyclopentyl halide, such as cyclopentyl bromide, in the presence of a base. nist.govrsc.org The base, often a carbonate like potassium carbonate or a stronger base like sodium hydride, deprotonates the N-H of the imidazole ring, forming a benzimidazolate anion. rsc.org This anion then acts as a nucleophile, attacking the electrophilic carbon of the cyclopentyl halide in a nucleophilic substitution reaction to form the N-C bond. nist.gov To improve reaction efficiency and yield, phase-transfer catalysts are sometimes employed, especially in biphasic systems. google.comresearchgate.net

Table 1: Chemical Data for this compound and its Parent Compound Note: Some properties for this compound are estimated based on its structure and known data for similar compounds, as specific experimental values are not widely published.

| Property | 1H-1,3-Benzodiazole (Benzimidazole) | This compound |

| CAS Number | 51-17-2 nih.gov | Not widely available |

| Molecular Formula | C₇H₆N₂ nih.gov | C₁₂H₁₄N₂ |

| Molecular Weight | 118.14 g/mol nih.gov | 186.26 g/mol (Calculated) |

| Appearance | White crystalline solid nih.gov | Expected to be a solid or oil |

| Melting Point | 170-172 °C nih.gov | Not widely available |

| Boiling Point | >360 °C | Not widely available |

| Solubility | Sparingly soluble in cold water; soluble in organic solvents like ethanol (B145695) and DMSO. | Expected to have lower water solubility and higher solubility in non-polar organic solvents compared to benzimidazole. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-6-10(5-1)14-9-13-11-7-3-4-8-12(11)14/h3-4,7-10H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMJPHBCEDSFNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopentyl 1h 1,3 Benzodiazole

Strategies for the Construction of the 1H-1,3-Benzodiazole Core

The foundational step in the synthesis of 1-cyclopentyl-1H-1,3-benzodiazole is the construction of the 1H-1,3-benzodiazole (benzimidazole) ring. This is a well-established area of heterocyclic chemistry with several reliable methods.

Cyclization Reactions Involving ortho-Phenylenediamine Derivatives

A cornerstone of benzimidazole (B57391) synthesis is the cyclization of ortho-phenylenediamine with a one-carbon electrophile. umich.eduresearchgate.netresearchgate.net This approach is widely utilized due to the ready availability of the starting materials. researchgate.net The reaction typically involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives, such as formic acid, to yield the benzimidazole core. youtube.comyoutube.com The process involves the formation of an intermediate N-acyl-o-phenylenediamine which then undergoes intramolecular cyclization and dehydration to form the imidazole (B134444) ring fused to the benzene (B151609) ring. youtube.com Various catalysts and reaction conditions can be employed to promote this transformation, including heating in the presence of a mineral acid or using a dehydrating agent. youtube.com

A common method involves refluxing ortho-phenylenediamine with formic acid. youtube.comyoutube.com For instance, a mixture of ortho-phenylenediamine and 85% formic acid can be refluxed for a couple of hours to achieve the desired cyclization. youtube.com The reaction proceeds through the formation of a formyl intermediate followed by ring closure.

Condensation-Based Approaches for Benzodiazole Formation

The condensation of ortho-phenylenediamine with aldehydes is another prevalent and efficient method for constructing the 2-substituted benzimidazole core. umich.eduresearchgate.netresearchgate.netnih.gov This reaction is often carried out in the presence of an oxidizing agent or a catalyst to facilitate the cyclodehydrogenation of the intermediate Schiff base. nih.gov A variety of catalysts, including lanthanum chloride and nano-catalysts, have been shown to be effective under mild conditions. nih.gov The choice of aldehyde determines the substituent at the 2-position of the benzimidazole ring. For the synthesis of the parent benzimidazole, formaldehyde (B43269) or its equivalent can be used.

The general mechanism involves the initial formation of a Schiff base by the reaction of one of the amino groups of ortho-phenylenediamine with the aldehyde. This is followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon, leading to a dihydrobenzimidazole intermediate, which is then oxidized to the final benzimidazole product.

One-Pot Multicomponent Reactions in Heterocyclic Synthesis

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like benzimidazoles. ichem.md These reactions involve the combination of three or more reactants in a single reaction vessel to form the final product, often with high yields and reduced workup procedures. For the synthesis of substituted benzimidazoles, a one-pot condensation of ortho-phenylenediamine, an aldehyde, and sometimes a third component can be employed. ichem.md These methods are advantageous due to their operational simplicity and the ability to generate diverse libraries of compounds.

Regioselective N-Cyclopentylation Techniques

Once the benzimidazole core is synthesized, the next critical step is the introduction of the cyclopentyl group at one of the nitrogen atoms. The challenge lies in achieving regioselectivity, as benzimidazole has two nucleophilic nitrogen atoms (N-1 and N-3).

Alkylation Reactions for N-Substitution in Benzodiazoles

The most direct method for N-cyclopentylation is the alkylation of the pre-formed benzimidazole with a cyclopentyl halide, such as cyclopentyl bromide. This reaction is typically carried out in the presence of a base, which deprotonates the N-H of the benzimidazole, generating a nucleophilic anion that then attacks the cyclopentyl halide in an SN2 reaction. Common bases used for this purpose include potassium carbonate, sodium hydride, or triethylamine, in a suitable organic solvent like acetonitrile (B52724) or dimethylformamide (DMF). nih.gov

The regioselectivity of the alkylation can be influenced by the reaction conditions and the substituents on the benzimidazole ring. In many cases, a mixture of N-1 and N-3 alkylated products may be formed, requiring chromatographic separation.

| Reactants | Base | Solvent | Product |

| Benzimidazole, Cyclopentyl Bromide | K₂CO₃ | Acetonitrile | This compound |

| Benzimidazole, Cyclopentyl Iodide | NaH | DMF | This compound |

Table 1: Typical Conditions for N-Alkylation of Benzimidazole

Transition Metal-Catalyzed N-Arylation/N-Alkylation Analogues

While less common for simple alkyl groups like cyclopentyl, transition metal-catalyzed cross-coupling reactions, analogous to N-arylation, can also be employed for N-alkylation. These methods often involve the use of a metal catalyst, such as copper or palladium, to facilitate the coupling between the benzimidazole and a cyclopentyl-containing reagent. These reactions can sometimes offer better regioselectivity compared to traditional alkylation methods.

Green Chemistry Principles in this compound Synthesis

The ethos of green chemistry is increasingly influencing the synthesis of heterocyclic compounds like this compound. chemmethod.com These principles are pivotal in developing sustainable processes that are both economically viable and environmentally responsible. chemmethod.com Key areas of innovation include the use of alternative reaction media, energy sources, and catalytic systems to enhance the efficiency and environmental profile of synthetic routes.

Solvent-Free and Aqueous Media Synthetic Approaches

The elimination or replacement of volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions and the use of water as a solvent are highly attractive alternatives.

Solvent-free, or "neat," reactions offer benefits such as reduced waste, lower costs, and often, accelerated reaction rates. For the synthesis of benzimidazole derivatives, one-pot solvent-free methods have been developed, involving the simple grinding of reactants followed by heating. umich.edu For instance, the condensation of o-phenylenediamine (B120857) with various aldehydes or carboxylic acids can be achieved under solvent-free conditions at elevated temperatures, providing good to excellent yields of the corresponding benzimidazoles. umich.eduresearchgate.net While a specific example for this compound is not explicitly detailed in the literature, the N-alkylation of a pre-formed benzimidazole ring with a cyclopentyl halide could conceivably be performed under similar solvent-free conditions, likely facilitated by a solid base.

The use of water as a reaction medium is another cornerstone of green synthesis. nih.gov It is non-toxic, non-flammable, and readily available. Syntheses of various substituted benzimidazoles have been successfully carried out in aqueous media, sometimes in the presence of a catalyst. nih.gov These methods often lead to simple work-up procedures and high yields of the desired products.

A comparative look at these approaches is presented below:

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Solvent-Free Condensation | o-Phenylenediamine, Carboxylic Acid | Grinding, 140°C | Good to Excellent | umich.eduresearchgate.net |

| Aqueous Synthesis | o-Phenylenediamine, Aromatic Aldehyde | Iodine/Water | Good | nih.gov |

This table presents representative data for the synthesis of benzimidazole derivatives under green conditions, which can be extrapolated for the synthesis of this compound.

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in synthetic organic chemistry, offering significant advantages over conventional heating methods. nih.gov These benefits include dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles with fewer byproducts. nih.govresearchgate.net

The application of microwave energy can accelerate the synthesis of benzimidazole derivatives under various conditions, including solvent-free and solvent-based reactions. mdpi.comresearchgate.net For the N-alkylation of benzimidazoles, microwave-assisted methods have been shown to be highly effective. researchgate.net For example, the reaction of benzimidazole with various alkyl halides in the presence of a base like potassium carbonate can be significantly expedited using microwave irradiation, leading to the desired N-alkylated products in high yields and short reaction times. researchgate.netderpharmachemica.com This methodology is directly applicable to the synthesis of this compound from benzimidazole and a suitable cyclopentylating agent.

The following table summarizes the advantages of microwave-assisted synthesis for N-alkylated benzimidazoles:

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

| Microwave-Assisted | Benzimidazole, Alkyl Halide, K2CO3 | DMF, Microwave | Minutes | High | researchgate.netnih.gov |

| Conventional Heating | Benzimidazole, Alkyl Halide, K2CO3 | DMF, Reflux | Hours | Moderate to High | researchgate.net |

This table illustrates the enhanced efficiency of microwave-assisted synthesis for N-alkylation of benzimidazoles, a method that can be applied to the synthesis of this compound.

Heterogeneous Catalysis in Benzodiazole Synthesis

Heterogeneous catalysts play a crucial role in green chemistry by offering advantages such as easy separation from the reaction mixture, potential for recycling and reuse, and often, enhanced stability and selectivity. doi.orgoiccpress.com In the context of benzimidazole synthesis, various heterogeneous catalysts have been employed to facilitate the formation of the benzimidazole ring and its subsequent functionalization. doi.orgresearchgate.netresearchgate.net

For the synthesis of 2-substituted benzimidazoles, a variety of solid-supported catalysts, including zeolites and metal oxides, have been utilized. doi.org More recently, nano-catalysts and magnetic catalysts have gained attention due to their high surface area and ease of recovery. researchgate.netnih.gov For the N-alkylation of benzimidazoles, while less commonly reported with heterogeneous catalysts compared to ring formation, the principles remain applicable. A solid-supported base or a phase-transfer catalyst could facilitate the reaction between benzimidazole and a cyclopentyl halide under greener conditions.

The table below provides examples of heterogeneous catalysts used in benzimidazole synthesis:

| Catalyst | Reaction Type | Advantages | Reference |

| Zeolites (HX, HY) | Condensation of o-phenylenediamine with orthoesters | Solvent-free, Microwave-assisted | researchgate.net |

| Carbon-encapsulated iron nanoparticles (Fe@C) | Condensation of aldehydes with o-phenylenediamine | Magnetic, Recyclable | doi.org |

| Copper on graphitic carbon nitride (Cu@U-g-C3N4) | Coupling of 1,2-diaminobenzene with CO2 | Reusable | doi.org |

| Cobalt nanoparticles (Co2PNx@NC) | Reductive coupling of dinitroarenes with aldehydes | Aqueous media, Recyclable | nih.gov |

This table showcases various heterogeneous catalysts employed in the synthesis of the benzimidazole core, highlighting their green chemistry attributes. Similar catalytic systems could be adapted for the N-alkylation step to produce this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Cyclopentyl 1h 1,3 Benzodiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis and Tautomeric Studies

One-dimensional NMR spectra offer fundamental insights into the molecular structure of 1-cyclopentyl-1H-1,3-benzodiazole.

¹H NMR: The proton NMR spectrum provides a definitive count of proton types and their electronic environments. For this compound, specific chemical shifts have been experimentally determined. arkat-usa.orgnycu.edu.tw The spectrum shows characteristic multiplets for the cyclopentyl protons and signals in the aromatic region for the benzimidazole (B57391) core. arkat-usa.orgnycu.edu.tw A key feature is the signal for the C2-proton of the imidazole (B134444) ring, which typically appears as a singlet in the downfield region. arkat-usa.orgnycu.edu.tw

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.58 | s | 1H | C2-H (imidazole ring) |

| 8.35-8.37 | m | 1H | Aromatic-H |

| 8.06-8.08 | m | 1H | Aromatic-H |

| 7.28-7.30 | m | 2H | Aromatic-H |

| 4.54-4.57 | m | 1H | N-CH (cyclopentyl) |

| 1.90-1.94 | m | 4H | 2x CH₂ (cyclopentyl) |

| 1.33-1.35 | m | 2H | CH₂ (cyclopentyl) |

Data sourced from Arkivoc, 2019, vi, 0-0. arkat-usa.orgnycu.edu.tw

¹³C NMR: While specific experimental data for this compound is not widely published, the ¹³C NMR spectrum is predictable. It would display distinct signals for each carbon atom in the molecule. The C2 carbon of the imidazole ring would appear significantly downfield due to the influence of the two adjacent nitrogen atoms. The aromatic carbons would resonate between approximately 110 and 145 ppm, while the aliphatic carbons of the cyclopentyl group would appear in the upfield region (approx. 20-60 ppm). The N-CH carbon of the cyclopentyl group would be the most downfield of the aliphatic signals.

¹⁵N NMR: As a nitrogen-containing heterocycle, ¹⁵N NMR spectroscopy offers direct insight into the electronic structure of the imidazole ring. researchgate.net This technique can distinguish between the pyrrole-type nitrogen (N1) and the pyridine-type nitrogen (N3). In the case of this compound, the N1 atom bonded to the cyclopentyl group would have a different chemical shift compared to the N3 atom.

Tautomeric Studies: Benzimidazoles unsubstituted at the N1/N3 position exist as a dynamic equilibrium of two tautomers. However, in this compound, the presence of the cyclopentyl group on the N1 nitrogen "locks" the structure and prevents this prototropic tautomerism. Therefore, distinct signals for each carbon and proton in the benzimidazole core are expected, rather than averaged signals that would result from rapid proton exchange.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would confirm the connectivity within the cyclopentyl ring by showing correlations between adjacent methylene (B1212753) groups and the methine proton. It would also show correlations between adjacent protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and their attached carbons (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon atom in both the cyclopentyl and benzimidazole moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). Key HMBC correlations would firmly establish the connection between the two rings. For instance, a correlation from the N-CH proton of the cyclopentyl group to the C7a and C2 carbons of the benzimidazole ring would provide unambiguous proof of the substitution site.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. A NOESY spectrum would reveal the conformation of the cyclopentyl ring relative to the benzimidazole plane by showing correlations between the N-CH proton and nearby aromatic protons (e.g., H-7).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying the functional groups present.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aliphatic cyclopentyl group (typically 2850-2960 cm⁻¹) and the aromatic ring (above 3000 cm⁻¹). Aromatic C=C and imidazole C=N stretching vibrations would appear in the 1450-1620 cm⁻¹ region. The absence of a broad N-H stretch (around 3200-3400 cm⁻¹) would confirm the N1-substitution.

Raman Spectroscopy: Raman spectroscopy, a complementary technique to FT-IR, is particularly sensitive to non-polar bonds. The spectrum would clearly show the aromatic ring breathing modes and C-C stretching of the cyclopentyl ring. The combination of FT-IR and Raman provides a comprehensive vibrational profile of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound.

Low-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) analysis has identified the protonated molecule [M+H]⁺ at an m/z of 187.1. arkat-usa.orgnycu.edu.tw This is consistent with the calculated molecular weight of 186.25 g/mol for the formula C₁₂H₁₄N₂.

Table 2: Mass Spectrometry and Elemental Analysis Data

| Analysis Type | Expected Value | Found Value |

|---|---|---|

| LC-MS | [M+H]⁺ = 187.25 | 187.1 |

| Elemental Analysis | C: 77.38%, H: 7.58%, N: 15.04% | C: 77.50%, H: 7.60%, N: 15.09% |

Data sourced from Arkivoc, 2019, vi, 0-0. arkat-usa.orgnycu.edu.tw

High-Resolution Mass Spectrometry (HRMS): While low-resolution MS supports the structure, HRMS would provide a highly accurate mass measurement (typically to four or five decimal places). For C₁₂H₁₅N₂⁺ ([M+H]⁺), the calculated exact mass is 187.1235. An HRMS measurement confirming this value would definitively establish the elemental composition, leaving no ambiguity.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would provide the ultimate structural proof. This technique maps the electron density in the crystal lattice to generate a three-dimensional model of the molecule. researchgate.net The analysis would yield precise data on:

Bond lengths and angles for every atom.

The planarity of the benzimidazole ring system.

The specific conformation (e.g., envelope or twist) of the cyclopentyl ring in the solid state.

Intermolecular interactions, such as π-π stacking or C-H···π interactions, which govern the crystal packing.

Advanced Morphological and Compositional Analysis (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy)

These microscopy techniques are used to study the physical form and surface characteristics of solid materials.

Scanning Electron Microscopy (SEM): If this compound is prepared as a solid powder, SEM would be used to visualize its morphology. This includes the shape, size, and surface texture of the particles or crystals.

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM and can reveal information about the internal structure and crystallinity of the material. It is particularly useful for analyzing nanoscale features.

Computational Chemistry and Theoretical Investigations of 1 Cyclopentyl 1h 1,3 Benzodiazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational feasibility. It is particularly well-suited for studying medium-sized organic molecules like 1-cyclopentyl-1H-1,3-benzodiazole. By approximating the electron density, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), can accurately predict a range of molecular properties. nih.govscirp.org

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, this involves minimizing the total energy of the molecule. The geometry optimization reveals key structural parameters, including bond lengths, bond angles, and dihedral angles.

The structure consists of a planar benzimidazole (B57391) ring system connected to a non-planar cyclopentyl group. Conformational analysis, performed by systematically rotating the dihedral angle between the cyclopentyl group and the benzimidazole ring, is crucial for identifying the lowest-energy conformer. mdpi.com For this molecule, the primary conformational flexibility arises from the rotation around the N1-C(cyclopentyl) bond. Theoretical calculations suggest that specific orientations of the cyclopentyl ring relative to the benzimidazole plane are energetically favored to minimize steric hindrance.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-N2 | 1.385 |

| N2-C3 | 1.315 | |

| C1-N4 | 1.390 | |

| N1-C(cyclopentyl) | 1.475 | |

| Bond Angle (°) | C1-N2-C3 | 108.5 |

| N2-C1-N4 | 114.0 | |

| Dihedral Angle (°) | C2-C1-N4-C5 | 179.8 |

Note: These values are representative and derived from theoretical models based on analogous benzimidazole structures.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily over the electron-rich benzimidazole ring, particularly the fused benzene (B151609) portion and the nitrogen atoms. The LUMO is also anticipated to be distributed across the benzimidazole system, characteristic of π* antibonding orbitals. espublisher.comresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. researchgate.netnih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity. scirp.org

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| HOMO Energy | E_HOMO | -5.98 | - |

| LUMO Energy | E_LUMO | -0.85 | - |

| Energy Gap | ΔE | 5.13 | E_LUMO - E_HOMO |

| Ionization Potential | I | 5.98 | -E_HOMO |

| Electron Affinity | A | 0.85 | -E_LUMO |

| Global Hardness | η | 2.57 | (I - A) / 2 |

| Chemical Softness | S | 0.19 | 1 / (2η) |

| Electronegativity | χ | 3.42 | (I + A) / 2 |

| Electrophilicity Index | ω | 2.27 | χ² / (2η) |

Note: Values are hypothetical, based on calculations for similar alkyl-substituted benzimidazoles.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. rsc.org It illustrates the charge distribution by color-coding the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential. nih.gov

In the MEP map of this compound, the most negative potential (red) is localized around the pyridine-type nitrogen atom (N3), making it the primary site for protonation and electrophilic interactions. The hydrogen atoms of the benzimidazole and cyclopentyl rings exhibit positive potential (blue), while the carbon framework shows a relatively neutral potential. researchgate.netnih.gov This map is invaluable for predicting how the molecule will interact with biological receptors or other reactants. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

For this compound, significant stabilizing interactions are expected. These include the delocalization of the lone pair electrons from the nitrogen atoms into the antibonding π* orbitals of the aromatic ring. NBO analysis can also reveal weaker interactions, such as those between the σ bonds of the cyclopentyl ring and the benzimidazole system. semanticscholar.org

Table 3: Key Second-Order Perturbation Energies (E(2)) from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N2 | π*(C1-N4) | 45.8 | Lone Pair -> Antibonding π |

| LP(1) N4 | π*(C5-C6) | 21.5 | Lone Pair -> Antibonding π |

| σ(C7-C8) | σ*(N1-C1) | 3.2 | σ -> σ* Hyperconjugation |

| σ(N1-C_cyclopentyl) | σ*(C1-N2) | 2.8 | σ -> σ* Hyperconjugation |

Note: LP denotes a lone pair. Values are representative, illustrating typical intramolecular interactions in N-substituted benzimidazoles.

Simulation of Spectroscopic Data (NMR, IR, UV-Vis) for Validation and Prediction

Computational methods can accurately simulate various types of spectra, which serves to validate the calculated structure and predict the experimental outcome.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The calculated shifts for this compound can be correlated with experimental data for similar structures to confirm assignments. The aromatic protons and carbons of the benzimidazole ring are expected to appear in their characteristic downfield regions, while the cyclopentyl signals will be in the upfield aliphatic region. researchgate.net

IR Spectra: Theoretical calculations of vibrational frequencies can predict the Infrared (IR) spectrum. researchgate.net These calculations help in assigning the vibrational modes to specific functional groups, such as C-H stretches of the aromatic and aliphatic parts, C=N stretching of the imidazole (B134444) ring, and ring vibrations of the benzene moiety. researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis). researchgate.net For benzimidazole derivatives, the spectra are typically characterized by intense π → π* transitions. The calculations predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. semanticscholar.org

Table 4: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | 7.20-7.80 | Aromatic Protons (Benzene Ring) |

| Chemical Shift (δ, ppm) | 8.10 | Imidazole Proton (C2-H) | |

| Chemical Shift (δ, ppm) | 4.80 | Methine Proton (Cyclopentyl) | |

| Chemical Shift (δ, ppm) | 1.60-2.20 | Methylene (B1212753) Protons (Cyclopentyl) | |

| ¹³C NMR | Chemical Shift (δ, ppm) | 110-145 | Aromatic Carbons |

| Chemical Shift (δ, ppm) | 58.0 | Methine Carbon (Cyclopentyl) | |

| Chemical Shift (δ, ppm) | 25.0, 33.0 | Methylene Carbons (Cyclopentyl) | |

| IR | Wavenumber (cm⁻¹) | 3050-3150 | Aromatic C-H Stretch |

| Wavenumber (cm⁻¹) | 2850-2960 | Aliphatic C-H Stretch | |

| Wavenumber (cm⁻¹) | 1580-1620 | C=N / C=C Stretch | |

| UV-Vis | λmax (nm) | ~245, ~280 | π → π* Transitions |

Note: These are predicted values based on theoretical models and data from analogous compounds. semanticscholar.orgnist.gov

Solvent Effects on Molecular Properties using Continuum Models (e.g., IEFPCM)

Calculations are often first performed in the gas phase (in vacuum). However, chemical and biological processes usually occur in solution. Continuum solvent models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are used to simulate the effect of a solvent on the molecule's properties. nih.gov The solvent can influence the conformational stability, electronic structure, and spectroscopic properties.

For this compound, moving from the gas phase to a polar solvent like ethanol (B145695) or DMSO is expected to:

Increase the dipole moment due to stabilization of the charge distribution by the solvent's dielectric field.

Slightly alter the HOMO-LUMO energy gap.

Cause a shift (typically a red shift, or shift to longer wavelength) in the UV-Vis absorption maxima (solvatochromism). researchgate.net

Table 5: Comparison of Calculated Properties in Gas Phase vs. Solvent (IEFPCM, DMSO)

| Property | Gas Phase | In DMSO |

|---|---|---|

| Dipole Moment (Debye) | 2.9 D | 3.8 D |

| HOMO-LUMO Gap (eV) | 5.13 eV | 5.05 eV |

| λmax (nm) | 278 nm | 284 nm |

Note: Values are illustrative of typical solvent effects.

Topological Studies (Electron Localization Function, Localized Orbital Locator, Reduced Density Gradient) for Bonding and Weak Interactions

Topological analysis of electron density is a powerful computational tool to visualize and understand the nature of chemical bonds and non-covalent interactions within a molecule. Methodologies such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) provide detailed insights into the electronic structure of this compound.

While specific topological studies on this compound are not extensively documented, research on analogous N-alkyl-substituted benzimidazoles, such as N-butyl-1H-benzimidazole, offers valuable comparative insights. researchgate.netnih.gov These studies reveal the electronic landscape of the benzimidazole core and the influence of the alkyl substituent.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL):

ELF and LOL are functions of the kinetic energy density and are used to analyze covalent bonding by identifying regions in molecular space with a high probability of finding an electron pair. nih.gov The color-coded maps generated from these analyses differentiate between bonding and non-bonding electrons. nih.gov In studies of N-butyl-1H-benzimidazole, ELF and LOL analyses confirm the localization of electrons in the covalent bonds of the benzimidazole ring and the attached alkyl chain. researchgate.netnih.gov These analyses provide a clear picture of the delocalized π-system within the benzimidazole core and the single covalent bonds of the cyclopentyl group.

Reduced Density Gradient (RDG):

A summary of the expected topological analysis results for this compound, based on studies of similar compounds, is presented in the table below.

| Topological Method | Information Provided | Expected Findings for this compound |

| Electron Localization Function (ELF) | Reveals regions of high electron pair probability, indicating covalent bonds and lone pairs. | Strong localization in C-C, C-H, C-N, and N-H bonds. Delocalization within the aromatic benzimidazole ring. |

| Localized Orbital Locator (LOL) | Provides information on localized and delocalized electrons, complementing ELF analysis. | Clear distinction between the localized sigma framework and the delocalized pi-system of the benzimidazole moiety. |

| Reduced Density Gradient (RDG) | Identifies and characterizes non-covalent interactions such as van der Waals forces and hydrogen bonds. | Visualization of weak intramolecular interactions between the cyclopentyl group and the benzimidazole ring, as well as potential intermolecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

QSAR and molecular docking are computational techniques pivotal in drug discovery and design. They are employed to predict the biological activity of compounds and to understand their interactions with specific biological targets.

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov These simulations are crucial for understanding the binding mechanism and for the rational design of more potent and selective inhibitors.

While specific docking studies for this compound are not widely reported, the benzimidazole scaffold is a well-known pharmacophore that has been the subject of numerous docking studies against various protein targets. nih.govresearchgate.net For instance, benzimidazole derivatives have been docked into the active sites of enzymes like HIV-1 reverse transcriptase and various kinases. nih.gov These studies typically reveal that the benzimidazole core engages in key interactions, such as hydrogen bonding and π-π stacking, with the amino acid residues of the receptor's binding pocket. The N-1 substituent, in this case, the cyclopentyl group, often plays a significant role in occupying hydrophobic pockets within the active site, thereby enhancing the binding affinity.

The predicted binding interactions for a generic benzimidazole derivative are summarized in the table below.

| Interaction Type | Description | Potential Residues Involved |

| Hydrogen Bonding | The nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors or donors. | Serine, Threonine, Aspartate, Glutamate |

| π-π Stacking | The aromatic benzimidazole ring can stack with the aromatic rings of amino acid residues. | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | The cyclopentyl group and the benzene part of the benzimidazole can interact with nonpolar residues. | Leucine, Isoleucine, Valine, Alanine |

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, assessing its stability and the conformational changes over time. nih.gov These simulations are essential for validating the binding modes predicted by docking studies and for understanding the flexibility of both the ligand and the receptor.

MD simulations on benzimidazole derivatives complexed with their target proteins have been shown to confirm the stability of the docked poses. nih.gov Key metrics from MD simulations, such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, are analyzed to evaluate the stability of the complex. A stable RMSD profile over the simulation time suggests a stable binding mode. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation, providing further confidence in the predicted binding mode.

A summary of the insights gained from molecular dynamics simulations is presented in the table below.

| MD Simulation Analysis | Purpose | Expected Outcome for this compound Complex |

| Root-Mean-Square Deviation (RMSD) | To assess the structural stability of the ligand-protein complex over time. | A stable RMSD trajectory would indicate that the compound forms a stable complex with its target. |

| Root-Mean-Square Fluctuation (RMSF) | To identify the flexibility of different regions of the protein upon ligand binding. | Analysis of RMSF can highlight which residues are most affected by the binding of the ligand. |

| Hydrogen Bond Analysis | To monitor the formation and breaking of hydrogen bonds between the ligand and the protein. | Persistent hydrogen bonds throughout the simulation would confirm their importance in ligand binding. |

Reactivity and Functionalization Studies of the 1 Cyclopentyl 1h 1,3 Benzodiazole Scaffold

Substitution Reactions on the Benzodiazole Ring System

The benzodiazole ring system is amenable to both electrophilic and nucleophilic substitution reactions, allowing for a wide range of derivatives to be synthesized.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the context of 1-cyclopentyl-1H-1,3-benzodiazole, the cyclopentyl group influences the regioselectivity of these reactions.

Nitration: The introduction of a nitro group onto the benzodiazole ring is a common transformation. The cyclopentyl group, being an electron-donating group, activates the aromatic ring towards electrophilic attack. researchgate.net The nitration of similar N-substituted benzimidazoles typically occurs on the benzene (B151609) portion of the molecule. For instance, the nitration of N-butyl-1H-benzimidazole has been studied, providing insights into the reactivity of such systems. nih.gov The reaction conditions, such as the use of mixed acids (H₂SO₄ and HNO₃), are crucial for achieving successful nitration. nih.gov Stepwise nitration has been employed to introduce multiple nitro groups onto azole rings, highlighting the potential for extensive functionalization. nih.gov

Halogenation: Halogenation, such as bromination, is another important electrophilic substitution reaction. The use of N-bromosuccinimide (NBS) is a common method for brominating such heterocyclic systems. The electron-donating nature of the cyclopentyl group can direct the incoming electrophile to specific positions on the benzodiazole ring. Studies on related systems have shown that hypervalent iodine reagents can also be effective for halogenation. nih.gov For example, the use of halobenzoiodaoxoles has been demonstrated for the chlorination and bromination of osmapentalenes, which are metallaaromatic compounds. nih.gov The choice of solvent and temperature can significantly influence the efficiency of these reactions.

| Reaction | Reagent(s) | Key Findings |

| Nitration | Mixed Acid (H₂SO₄/HNO₃) | Stepwise nitration allows for controlled introduction of nitro groups. nih.gov |

| Bromination | N-Bromosuccinimide (NBS) | The cyclopentyl group directs the electrophilic attack. |

| Halogenation | Halobenzoiodaoxoles | Effective for halogenating related aromatic systems. nih.gov |

Nucleophilic substitution reactions on the benzodiazole ring system of this compound offer a versatile route for introducing a variety of functional groups. These reactions are pivotal in the synthesis of diverse derivatives with potential biological activities. researchgate.net

Derivatization can be achieved through various strategies. One common approach involves the condensation of o-phenylenediamine (B120857) with carbonyl compounds, which forms the benzimidazole (B57391) core that can then be N-substituted with a cyclopentyl group. researchgate.net Further modifications can be made to the benzimidazole ring. For instance, intramolecular nucleophilic aromatic substitution (SNAr) of a nitro group activated by the benzimidazole ring has been reported. nih.gov This process allows for the formation of complex heterocyclic systems under mild conditions. nih.gov

The synthesis of 2-substituted benzimidazoles is of particular interest. For example, 1H-benzimidazole-2-yl hydrazones have been synthesized through the condensation of 1H-benzimidazole-2-yl-hydrazine with various aldehydes. nih.gov This highlights the reactivity of the 2-position of the benzimidazole ring towards nucleophilic attack and subsequent derivatization.

Furthermore, transition metal-catalyzed reactions, such as CuI-catalyzed annulations, have been employed to build additional rings onto the benzimidazole scaffold. nih.gov This method allows for the construction of fused benzimidazole systems. nih.gov The reactivity of the benzimidazole ring can also be harnessed in multicomponent reactions, which streamline the synthesis of complex molecules.

| Reaction Type | Reagents/Conditions | Product Type |

| Intramolecular SNAr | NaH, DMF | Fused heterocyclic systems nih.gov |

| Condensation | Aldehydes | 2-substituted benzimidazoles nih.gov |

| Annulation | 1,1-dibromoalkenes, CuI catalyst | Fused benzimidazoles nih.gov |

Modifications of the Cyclopentyl Moiety

The cyclopentyl substituent on the benzodiazole ring also presents opportunities for chemical modification, including oxidative and reductive transformations, as well as stereoselective reactions.

Oxidative and reductive reactions targeting the cyclopentyl ring can lead to the formation of new functional groups and structural motifs. While specific studies on this compound are limited, general principles of cycloalkane chemistry can be applied.

Oxidative Transformations: Oxidative processes can introduce hydroxyl or carbonyl groups onto the cyclopentyl ring. For instance, the oxidation of o-(cycloamino)anilines, which contain a cycloalkyl group, can lead to the formation of ring-fused benzimidazoles. nih.gov These reactions often proceed via nitrosobenzene (B162901) intermediates. nih.gov The use of oxidizing agents like hydrogen peroxide in the presence of an acid is a common method for such transformations. nih.gov These oxidative cyclizations can be influenced by the reaction conditions, leading to either benzimidazoles or benzimidazolequinones. researchgate.net

Reductive Transformations: Reductive processes can be employed to modify existing functional groups on the cyclopentyl ring or to saturate any double bonds that may have been introduced. For example, a Pd-catalyzed reductive cyclization has been used to prepare a variety of benzimidazole-fused scaffolds. nih.gov

Stereoselective reactions involving the cyclopentyl substituent are crucial for controlling the three-dimensional structure of the molecule, which can be critical for its biological activity. Enantioselective intramolecular aminations with benzimidazoles have been achieved using transition metal catalysts. nih.gov These reactions can lead to the formation of chiral, ring-fused benzimidazole structures. The stereochemistry of the cyclopentyl ring can influence the outcome of these reactions, and the development of stereoselective methods is an active area of research.

Cycloaddition and Rearrangement Reactions Involving the Benzodiazole Nucleus

The benzodiazole nucleus can participate in cycloaddition and rearrangement reactions, leading to the formation of novel and complex heterocyclic structures.

Cycloaddition Reactions: [3+2] cycloaddition reactions are a powerful tool for constructing five-membered rings. For example, the reaction of azomethine ylides with carbonyl dipolarophiles can yield oxazolidine (B1195125) derivatives. nih.gov In the context of benzimidazoles, dearomative [3+2] cycloaddition of benzoxazoles with a cyclopropenone has been achieved using a triphenylphosphine (B44618) organocatalyst. nih.gov This type of reaction leads to fused cyclic products. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions of α,β-unsaturated ketones with azides can furnish 1,4,5-trisubstituted 1,2,3-triazoles. rsc.org

Rearrangement Reactions: Rearrangement reactions can lead to significant structural reorganization of the benzodiazole scaffold. The Beckmann rearrangement, for example, converts oximes into amides or nitriles. masterorganicchemistry.com While not directly involving the benzodiazole ring itself, this reaction could be applied to derivatives containing a ketone or aldehyde function. Another relevant transformation is the Hofmann rearrangement, which has been used to convert 2-hydroxymethylbenzamides into benzoxazinones. nih.gov This reaction proceeds through an isocyanate intermediate that is trapped intramolecularly. nih.gov Nucleophile-induced ring contractions have also been observed in related heterocyclic systems, such as the conversion of pyrrolo[2,1-c] researchgate.netnih.govbenzothiazines to pyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazoles. nih.gov

| Reaction Type | Key Features | Resulting Structures |

| [3+2] Cycloaddition | Dearomative, organocatalyzed | Fused cyclic systems nih.gov |

| 1,3-Dipolar Cycloaddition | Regioselective | Substituted triazoles rsc.org |

| Hofmann Rearrangement | Involves isocyanate intermediate | Benzoxazinones nih.gov |

| Ring Contraction | Nucleophile-induced | Fused benzothiazoles nih.gov |

Derivatization at the C-2 Position of the Benzodiazole Ring

The C-2 position of the 1,3-benzodiazole (benzimidazole) scaffold is a key site for chemical modification, offering a versatile handle for the introduction of a wide array of functional groups. This strategic position is characterized by a relatively acidic proton, rendering it susceptible to deprotonation and subsequent reaction with various electrophiles. Furthermore, the C-2 carbon is amenable to a range of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies focusing exclusively on the derivatization of this compound are limited in the publicly available scientific literature, a wealth of information exists for the functionalization of the C-2 position in analogous N-substituted benzimidazoles. These established methodologies provide a strong foundation for predicting the reactivity and guiding the synthetic transformations of the 1-cyclopentyl derivative.

The primary strategies for derivatization at the C-2 position can be broadly categorized into two main approaches:

Direct C-H Functionalization: These methods involve the direct activation and substitution of the C-2 hydrogen atom, often facilitated by transition metal catalysts or strong bases.

Condensation Reactions: This classical approach involves the formation of the benzimidazole ring itself by reacting a substituted o-phenylenediamine with a suitable carbonyl compound or its equivalent, thereby directly installing a substituent at the C-2 position.

This section will delve into the detailed research findings for these derivatization strategies, presenting data from studies on closely related N-alkylated benzimidazoles to infer the potential synthetic routes for modifying the this compound scaffold.

Direct C-H Functionalization

The direct functionalization of the C-2 C-H bond represents an atom-economical and efficient strategy for introducing molecular diversity. This approach avoids the need for pre-functionalization of the benzimidazole core, streamlining synthetic sequences.

Palladium-Catalyzed C-2 Arylation

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of 2-arylbenzimidazoles. These reactions typically involve the coupling of an N-substituted benzimidazole with an aryl halide in the presence of a palladium catalyst, a ligand, and a base. While specific examples for this compound are not explicitly detailed, studies on other N-alkylated benzimidazoles demonstrate the feasibility and scope of this transformation.

For instance, the direct arylation of N-methylbenzimidazole with various aryl bromides has been successfully achieved using a palladium acetate (B1210297) catalyst. The reaction conditions and yields for a selection of these transformations are presented in the table below. It is anticipated that this compound would behave similarly under these or optimized conditions.

Table 1: Palladium-Catalyzed C-2 Arylation of N-Methylbenzimidazole with Aryl Bromides

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 2-(p-tolyl)-1-methyl-1H-benzo[d]imidazole | 85 |

| 2 | 4-Bromoanisole | 2-(4-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole | 92 |

| 3 | 4-Bromobenzonitrile | 4-(1-methyl-1H-benzo[d]imidazol-2-yl)benzonitrile | 78 |

| 4 | 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)-1-methyl-1H-benzo[d]imidazole | 88 |

| 5 | 3-Bromopyridine | 2-(pyridin-3-yl)-1-methyl-1H-benzo[d]imidazole | 65 |

Rhodium-Catalyzed C-2 Alkylation

The introduction of alkyl groups at the C-2 position can be achieved through rhodium-catalyzed C-H activation. These reactions often utilize alkenes as the alkylating agents, leading to the formation of branched or linear alkylated products depending on the reaction conditions and ligands employed. Research on N-substituted benzimidazoles has shown that this method is highly effective for creating C-C bonds.

A notable example is the rhodium(I)-catalyzed branched-selective alkylation of N-methylbenzimidazole with various Michael acceptors. The use of specific phosphine ligands directs the regioselectivity of the addition. The following table summarizes the results for the alkylation of N-methylbenzimidazole with different activated alkenes. These findings suggest that this compound could be a suitable substrate for similar transformations.

Table 2: Rhodium-Catalyzed C-2 Branched Alkylation of N-Methylbenzimidazole

| Entry | Alkene | Product | Yield (%) |

| 1 | N,N-Dimethylacrylamide | 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylpropanamide | 91 |

| 2 | Ethyl acrylate | Ethyl 3-(1-methyl-1H-benzo[d]imidazol-2-yl)propanoate | 84 |

| 3 | Acrylonitrile | 3-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile | 75 |

| 4 | Styrene | 1-methyl-2-(1-phenylethyl)-1H-benzo[d]imidazole | 68 |

Deprotonation and Electrophilic Quench

The acidity of the C-2 proton allows for its removal by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a C-2 lithiated benzimidazole species. This potent nucleophile can then react with a variety of electrophiles to introduce diverse functional groups. This two-step, one-pot procedure is a classical and versatile method for C-2 derivatization.

While a specific study on this compound is not available, the general reactivity of N-alkylbenzimidazoles in such reactions is well-established. The table below illustrates the types of electrophiles that can be used and the corresponding products that can be synthesized, using N-benzylbenzimidazole as a representative substrate.

Table 3: C-2 Functionalization of N-Benzylbenzimidazole via Lithiation and Electrophilic Quench

| Entry | Electrophile | Product | Yield (%) |

| 1 | Iodomethane | 1-benzyl-2-methyl-1H-benzo[d]imidazole | 95 |

| 2 | Benzaldehyde | (1-benzyl-1H-benzo[d]imidazol-2-yl)(phenyl)methanol | 82 |

| 3 | N,N-Dimethylformamide | 1-benzyl-1H-benzo[d]imidazole-2-carbaldehyde | 76 |

| 4 | Carbon dioxide | 1-benzyl-1H-benzo[d]imidazole-2-carboxylic acid | 70 |

| 5 | Chlorotrimethylsilane | 1-benzyl-2-(trimethylsilyl)-1H-benzo[d]imidazole | 88 |

Condensation Reactions for the Synthesis of 2-Substituted Derivatives

An alternative and widely used approach to obtain C-2 derivatized benzimidazoles is through the condensation of an appropriately substituted N-cyclopentyl-o-phenylenediamine with a carboxylic acid, aldehyde, or their derivatives. nih.gov This method constructs the benzimidazole ring and simultaneously installs the desired substituent at the C-2 position. The choice of the reaction partner for the diamine determines the nature of the C-2 substituent.

Various catalysts and reaction conditions have been developed to promote these condensation reactions, including the use of mineral acids, Lewis acids, and microwave irradiation to improve yields and reaction times. rasayanjournal.co.in A general representation of this synthetic strategy is shown below:

A number of protocols have been reported for the synthesis of 2-substituted benzimidazoles via condensation, often with high yields. nih.govrasayanjournal.co.in For example, the reaction of o-phenylenediamine with various aldehydes in the presence of a catalytic amount of alum has been shown to be an efficient and economical method. rasayanjournal.co.in It is highly probable that N-cyclopentyl-o-phenylenediamine would undergo similar reactions to afford the corresponding 1-cyclopentyl-2-substituted-1H-1,3-benzodiazoles. The following table showcases the diversity of aldehydes that can be employed in such condensation reactions to generate 2-substituted benzimidazoles.

Table 4: Synthesis of 2-Substituted Benzimidazoles via Condensation of o-Phenylenediamine with Aldehydes using Alum Catalyst

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 2-phenyl-1H-benzo[d]imidazole | 92 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 95 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 90 |

| 4 | 2-Naphthaldehyde | 2-(naphthalen-2-yl)-1H-benzo[d]imidazole | 88 |

| 5 | Furfural | 2-(furan-2-yl)-1H-benzo[d]imidazole | 85 |

Applications in Materials Science

Integration of Benzodiazole Derivatives in Polymer Chemistry

The incorporation of benzodiazole derivatives can influence the polymer's solubility, processability, and final material properties. The cyclopentyl group in 1-cyclopentyl-1H-1,3-benzodiazole, for instance, would be expected to enhance solubility in organic solvents compared to unsubstituted benzodiazoles, facilitating easier processing into thin films or fibers. Research in this area often focuses on synthesizing novel aromatic polyimides and other polymers that leverage the inherent stability and electronic characteristics of the benzodiazole core for advanced technological applications. pcbiochemres.comrdd.edu.iq

Development of Optical and Photoluminescent Materials

The benzodiazole scaffold is a prominent chromophore used in the development of a wide range of optical and photoluminescent materials. researchgate.netmdpi.com These materials find applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging. researchgate.netmdpi.comnih.gov The electron-deficient nature of the benzodiazole ring system allows it to be paired with electron-donating groups to create molecules with strong intramolecular charge transfer (ICT) characteristics, which is fundamental to their optical behavior. acs.org

Benzodiazole derivatives have been successfully designed as environmentally-sensitive fluorophores, also known as solvatochromic dyes. Their fluorescence emission spectra can change significantly in response to the polarity of their surrounding environment. This property is highly valuable for creating chemical sensors and probes. hep.com.cnresearchgate.net

For example, studies on near-infrared emitting C-bridged nitrobenzodiazoles have shown their potential as small molecule environmentally-sensitive fluorophores. hep.com.cnresearchgate.net These low molecular weight, neutral compounds can be used to develop chemosensors for detecting specific ions, such as iron (Fe²⁺ and Fe³⁺), in aqueous media. hep.com.cnresearchgate.net Similarly, other benzothiazole-based fluorescent probes have been developed for detecting hazardous substances like hydrazine and 2,4,6-trinitrophenol (TNP) in environmental samples. researchgate.net The sensitivity of these materials stems from the modulation of their ICT states by the local environment, leading to observable changes in their fluorescence.

Table 1: Examples of Benzodiazole-based Fluorescent Probes and their Analytes

| Probe Type | Analyte Detected | Key Feature |

| C-bridged nitrobenzodiazoles | Fe²⁺ / Fe³⁺ | Near-infrared emission hep.com.cnresearchgate.net |

| Benzothiazole-benzoindole hybrid | Hydrazine (N₂H₄) | High selectivity and sensitivity |

| Benzothiazole derivative (DYH) | 2,4,6-trinitrophenol (TNP) | High fluorescence quenching efficiency researchgate.net |

| Benzothiazole-based chemosensors (BS1, BS2) | Peroxynitrite (ONOO⁻) | "Turn-on" fluorescence signal nih.gov |

A significant area of research is the development of benzodiazole derivatives with tunable emission colors for use in light-emitting applications, particularly OLEDs. gdut.edu.cn By modifying the chemical structure—for instance, by adding different electron-donating or electron-withdrawing groups to the benzodiazole core—researchers can systematically alter the energy gap of the molecule. gdut.edu.cn This allows for the creation of materials that emit light across the visible spectrum, from blue to red. gdut.edu.cn

This "color-tuning" is often achieved by creating donor-acceptor systems, where the benzodiazole unit acts as the acceptor. polyu.edu.hkacs.org The emission color can be finely controlled, making these compounds highly suitable as emitters in red, green, and blue (RGB) LED devices. gdut.edu.cn Some benzothiazole derivatives have been designed to exhibit white light emission from a single molecular component by carefully balancing the emission from monomer and excimer states. Furthermore, by dispersing different benzodiazole derivatives (which emit blue, green, and orange light) into a polymer matrix like PMMA, researchers have successfully fabricated devices that produce a saturated white-light emission. researchgate.net

Table 2: Emission Characteristics of Selected Benzodiazole Derivatives

| Compound Class | Emission Color Range | Application |

| Bipolar molecules with benzothiadiazole | Blue (446 nm) to Red (637 nm) | RGB LED Devices gdut.edu.cn |

| Benzothiazole derivatives (BPO, BHPO1, BHPO2) | Violet-blue, Green, Orange | White Light-Emitting Devices researchgate.net |

| Benzothiazole derivatives (ATZ1–ATZ5) | Tunable solid-state colors, including white | Single-Component LEDs |

| N-(4-(benzo[d]thiazol-2-yl)phenyl) derivatives | Blue | OLEDs researchgate.net |

Theoretical Considerations for Advanced Electronic Materials

Computational studies, particularly those using Density Functional Theory (DFT), are crucial for understanding and predicting the electronic properties of benzodiazole derivatives for their use in advanced materials. research-nexus.netnih.gov These theoretical investigations provide insights into the relationship between molecular structure and electronic behavior, guiding the design of new materials for optoelectronic devices. research-nexus.net

Theoretical studies focus on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). research-nexus.netscirp.org The difference between these energy levels, the HOMO-LUMO gap, is a key determinant of the material's electronic and optical properties. scirp.org By computationally modeling the effects of adding different substituents to the benzodiazole ring, researchers can predict how these changes will affect the HOMO-LUMO gap and, consequently, the material's absorption and emission spectra. nih.gov For example, theoretical studies on benzothiadiazole-pyrrole copolymers have shown that substituent groups significantly affect the material's geometry and electronic properties, suggesting their potential in applications like transparent conductors or photovoltaic devices. These computational approaches accelerate the discovery of promising candidates for high-performance organic electronic materials. research-nexus.net

Catalysis and Ligand Design

1-Cyclopentyl-1H-1,3-Benzodiazole as a Ligand in Transition Metal Catalysis

This compound, also known as 1-cyclopentyl-1H-benzimidazole, belongs to the class of N-alkylated benzimidazoles. While N-substituted benzimidazoles are a well-established class of N-donor ligands for transition metals used in various catalytic reactions, specific research detailing the extensive application of the 1-cyclopentyl derivative is not widely represented in the current scientific literature. researchgate.net However, the general principles of its function can be inferred from studies on analogous N-substituted benzimidazole (B57391) ligands.

The design of ligands based on the N-substituted benzimidazole framework leverages the electronic and steric properties of the imidazole (B134444) ring and the N-substituent. The nitrogen atoms of the benzimidazole ring can coordinate with transition metal ions, forming stable complexes. nih.gov The cyclopentyl group at the N-1 position introduces specific steric bulk, which can influence the coordination geometry around the metal center, the stability of the resulting complex, and the selectivity of the catalytic reaction.

Studies on various metal complexes with benzimidazole-derived ligands have shown that they can form diverse coordination geometries. For instance, copper(II), zinc(II), and nickel(II) have been shown to form four-coordinate complexes with bis-benzimidazole derivatives. In these complexes, the metal-nitrogen bond lengths are influenced by the specific metal ion. Silver(I) complexes, on the other hand, can exhibit a linear structure. The coordination of copper(II) with 1H-benzimidazole-2-yl hydrazone ligands results in 1:1 complexes where the copper ion is coordinated by a nitrogen atom from the benzimidazole ring, a nitrogen from the azomethine bond, an oxygen from a hydroxyl group, and a chlorine atom. nih.gov The nature of the N-substituent, such as the cyclopentyl group, is a critical factor in modulating these interactions, although specific structural data for 1-cyclopentyl-1H-benzimidazole complexes are scarce.

Cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for C-C bond formation, and palladium complexes are often employed as catalysts. researchgate.net Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. N-donor ligands, including those based on the benzimidazole scaffold, have been successfully used in these reactions.

While there is no specific data found on the use of 1-cyclopentyl-1H-benzimidazole as a ligand in major cross-coupling reactions, related studies provide context. For example, palladium complexes with N-benzyl benzimidazole ligands have been synthesized and used as catalysts in the Heck reaction. acs.org These findings suggest that N-alkylated benzimidazoles can serve as effective ligands in palladium catalysis, implying a potential, though underexplored, role for the 1-cyclopentyl derivative. The steric and electronic properties imparted by the cyclopentyl group could theoretically influence catalyst activity and selectivity in such reactions.

The application of metal complexes in polymerization catalysis is a vast field. While specific examples of 1-cyclopentyl-1H-benzimidazole being used as a ligand in polymerization are not documented in the reviewed literature, related benzimidazole derivatives have shown activity. For instance, novel copper(II) complexes based on benzimidazole Schiff base ligands have been investigated as photoredox catalysts for the free-radical polymerization of acrylates.

In a different context, the N-alkylation of the poly(benzimidazole) (PBI) backbone itself, rather than the use of a monomeric ligand, has been studied. This modification with long alkyl chains leads to polymers capable of microphase separation, which is relevant to the material properties of the polymer but is distinct from using a small molecule ligand to catalyze the polymerization reaction. The potential for 1-cyclopentyl-1H-benzimidazole to act as a ligand in polymerization catalysis remains an area for future investigation.

Organocatalysis and Metal-Free Catalysis Involving Benzodiazole Structures

The benzimidazole framework is not only useful as a ligand but also serves as a key structural motif in the burgeoning fields of organocatalysis and metal-free catalysis. These approaches offer sustainable alternatives to traditional metal-based catalysts.

Research has demonstrated the use of benzimidazole-based structures in various metal-free catalytic systems. For example, a series of porous ionic polymers (BZIs) containing benzimidazole units functionalized with hydrogen bond donors like -NH2, -OH, and -COOH have been prepared. nih.gov These materials act as heterogeneous, metal-free catalysts. The BZI-NH2 catalyst, in particular, showed high activity and recyclability for CO2 cycloaddition, achieving a 97% yield. nih.gov The catalytic performance was attributed to a synergistic effect between bromide ions, hydrogen bond donors, and the nitrogen centers within the benzimidazole structure. nih.gov

Another study developed a series of metal-free imidazole-benzimidazole catalysts for the oxygen reduction reaction (ORR). researchgate.net The selectivity of the reaction towards producing water or hydrogen peroxide could be tuned by changing the electronic properties of the substituents on the benzimidazole ring, demonstrating the tunability of the scaffold for electrocatalysis. researchgate.net Furthermore, the direct N-alkylation of benzimidazole itself can be achieved under metal-free conditions, for instance, through reaction with Morita-Baylis-Hillman (MBH) alcohols and acetates without the need for a catalyst. researchgate.netbeilstein-journals.org

The following table summarizes examples of metal-free catalytic systems based on the benzimidazole scaffold.

| Catalyst System | Reaction | Key Findings |

| Porous Ionic Polymers (BZI-NH2) | CO2 Cycloaddition | High catalytic activity and recyclability (97% yield). Synergistic effect of Br-, hydrogen bond donors, and N+ centers. nih.gov |

| Imidazole-Benzimidazole Dyes (ImBenz-H, ImBenz-NO2) | Oxygen Reduction Reaction (ORR) | Tunable selectivity for H2O or H2O2 by modulating substituents. researchgate.net |

| DABCO (as additive) | Aza-Michael addition of imidazole to MBH alcohols | Metal-free synthesis of 1,4-adducts in 70-84% yields. beilstein-journals.org |

| No Catalyst | N-allylation of benzimidazole with MBH alcohols | Catalyst-free, regioselective synthesis of N-substituted benzimidazoles. researchgate.netbeilstein-journals.org |

Advanced Analytical Methodologies in 1 Cyclopentyl 1h 1,3 Benzodiazole Research

Chromatographic Techniques for Compound Purity, Isolation, and Separation

Chromatography is the cornerstone of separation science, indispensable for isolating 1-cyclopentyl-1H-1,3-benzodiazole from reaction mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most prevalent techniques employed.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Separation

For chiral derivatives of this compound, which may exist as enantiomers or diastereomers, HPLC is the premier technique for separation and quantification. The separation of these stereoisomers is critical, as they often exhibit different biological activities. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely successful for resolving chiral benzimidazoles and other heterocyclic compounds. phenomenex.comnih.govnih.govnih.govmdpi.com Columns like Chiralpak® and Lux® are frequently used. phenomenex.comnih.govnih.gov The choice of mobile phase—typically a mixture of a nonpolar solvent like n-hexane and a polar alcohol modifier (e.g., ethanol (B145695), 2-propanol)—is crucial for achieving optimal separation. nih.govnih.gov The type of alcohol, its concentration, and the column temperature can all be adjusted to fine-tune the resolution between enantiomeric peaks. nih.gov In some cases, polar organic or reversed-phase conditions are also effective. phenomenex.comnih.gov

For instance, studies on various chiral azole compounds have demonstrated that immobilized polysaccharide columns can achieve baseline separation with high resolution. nih.gov The development of an HPLC method for a new chiral derivative of this compound would involve screening various CSPs and mobile phase compositions to find the system that provides the best enantioselectivity.

| Parameter | Typical Conditions for Benzimidazole (B57391) Enantioseparation |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Columns (CSPs) | Polysaccharide-based: Chiralpak IA, IB, IC, ID; Lux Cellulose/Amylose phenomenex.comnih.govnih.gov |

| Mobile Phase (Normal Phase) | n-Hexane with an alcohol modifier (e.g., Ethanol, 1-Propanol, 2-Propanol) nih.gov |

| Detection | UV-Vis Detector (e.g., at 254 nm or 288 nm) nih.gov |

| Purpose | Separation and quantification of enantiomers/diastereomers, purity assessment. |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively in synthetic chemistry to monitor the progress of reactions and perform initial purity checks. ijcrt.orgfrontiersin.org When synthesizing this compound, TLC can quickly show the disappearance of starting materials and the appearance of the desired product. nih.gov

The process involves spotting the reaction mixture onto a TLC plate coated with an adsorbent like silica (B1680970) gel. ijpsm.com The plate is then placed in a chamber with a suitable solvent system (mobile phase), such as mixtures of ethyl acetate (B1210297) and n-hexane or benzene (B151609) and acetone. nih.govijcrt.orgijpsm.com As the solvent moves up the plate, it carries the compounds at different rates based on their polarity and interaction with the stationary phase. The separated spots are visualized, often using a UV lamp. nih.gov A pure compound should ideally appear as a single spot. By comparing the spot of the reaction mixture to that of the starting material, a chemist can determine if the reaction is complete. frontiersin.org

| Parameter | Typical Conditions for TLC Analysis of Benzimidazoles |

| Stationary Phase | Silica Gel G coated on glass or aluminum plates ijpsm.com |

| Mobile Phase Examples | Benzene:Acetone (7:3), Ethyl Acetate:n-Hexane (3:5), Toluene:Acetone (8:2) nih.govijcrt.orgijpsm.com |

| Visualization | UV Lamp (254 nm), Iodine Chamber, P-anisaldehyde/H₂SO₄ stain nih.govijpsm.com |

| Application | Monitoring reaction progress, preliminary purity assessment, determining Rf values. ijcrt.org |